molecular formula C14H21N3O3 B2738560 Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate CAS No. 442199-08-8

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B2738560
CAS No.: 442199-08-8
M. Wt: 279.34
InChI Key: OWSFLZJQVYPXTA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazin-2-yloxy moiety, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine with pyrazin-2-ol in the presence of tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It is being studied for its use in developing new therapeutic agents.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the treatment of infections and inflammatory diseases.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate

  • Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

  • Tert-butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate stands out due to its specific pyrazin-2-yloxy group, which imparts unique chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

tert-butyl 4-pyrazin-2-yloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-11(5-9-17)19-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSFLZJQVYPXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a slurry of sodium hydride (about 60% oil suspension, 114 mg) in dimethyl sulfoxide (5 ml) was added dropwise tert-butyl 4-hydroxy-1-piperidinecarboxylate (576 mg). Considerable foaming occurred and the solution turned pale orange. To this solution was added chloropyrazine (377 mg) and the mixture was stirred at room temperature for 12 hours. The resulting mixture was partitioned between saturated aqueous sodium hydrogencarbonate solution and ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residual solid was triturated with a mixture of ethyl acetate and n-hexane to give the title compound (472 mg) as white crystals.
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
377 mg
Type
reactant
Reaction Step Two

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